BCI (hydrochloride)

Description

Historical Context of Dual Specificity Phosphatase (DUSP) Inhibition Research

The study of dual-specificity phosphatases (DUSPs) gained momentum with the understanding of their crucial role in regulating MAPK signaling cascades mdpi.comresearchgate.netportlandpress.com. These enzymes, capable of dephosphorylating both serine/threonine and tyrosine residues on their substrates, act as critical negative feedback regulators of key signaling pathways like ERK, JNK, and p38 portlandpress.comnih.govnih.gov. The dysregulation of these pathways is a hallmark of many diseases, especially cancer, where they can promote uncontrolled cell growth, survival, and metastasis nih.govnewatlas.com. Consequently, research into developing inhibitors that can modulate DUSP activity, thereby restoring balanced MAPK signaling, has become a significant area of focus in drug discovery and medicinal chemistry nih.gov. The development of small molecule inhibitors like BCI (hydrochloride) represents a key strategy in this endeavor, aiming to therapeutically target the aberrant signaling mediated by specific DUSP family members.

Significance of DUSP6 and DUSP1 as Therapeutic Targets

DUSP6 (Dual-Specificity Phosphatase 6) is recognized for its role in regulating extracellular signal-regulated kinase (ERK) signaling, acting as a feedback regulator of fibroblast growth factor (FGF) signaling nih.govnewatlas.com. Its function in cancer is context-dependent, acting as a tumor suppressor in some cancers (e.g., lung, ovarian) and a pro-oncogenic factor in others (e.g., glioblastoma, breast cancer) nih.govnewatlas.com. DUSP6 inhibition has shown promise in overcoming resistance to therapies, such as HER2 inhibitors in breast cancer, and has demonstrated anti-tumor effects in gastric cancer and malignant peripheral nerve sheath tumors (MPNSTs) caymanchem.comembopress.orgresearchgate.net. Furthermore, DUSP6 plays a role in cardiac development and regeneration researchgate.netaxonmedchem.comaxonmedchem.com.

DUSP1 (also known as Mitogen-Activated Protein Kinase Phosphatase-1, MKP-1) is a major regulator of stress-activated MAPKs, including JNK and p38, as well as ERK nih.govnih.gov. It is involved in cellular proliferation, differentiation, apoptosis, and stress responses nih.gov. DUSP1's role in cancer is complex; it can promote tumor progression and resistance to chemotherapy and radiation by inhibiting apoptosis nih.gov. Conversely, targeting DUSP1 can enhance the efficacy of certain cancer therapies nih.gov. DUSP1 also plays a significant role in inflammatory responses, modulating cytokine production and reactive oxygen species (ROS) caymanchem.comnih.govmedchemexpress.comresearchgate.netmedchemexpress.com. Its involvement in pancreatic cancer and neuroblastoma highlights its broad therapeutic potential nih.govresearchgate.netplos.orgnih.gov.

Overview of BCI (hydrochloride) as a Small Molecule Inhibitor

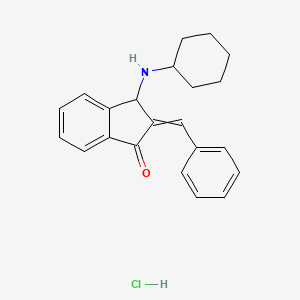

BCI (hydrochloride), chemically identified as (E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one hydrochloride, is a synthetic small molecule inhibitor caymanchem.comontosight.aihodoodo.comcaymanchem.com. It is characterized as a dual inhibitor of DUSP1 and DUSP6 caymanchem.comaxonmedchem.comnih.govresearchgate.netmedchemexpress.comnih.govresearchgate.netnih.govhodoodo.comsigmaaldrich.com. BCI acts as a semi-allosteric inhibitor, binding to a less active conformation of DUSP6 and preventing the catalytic stimulation of phosphatase activity embopress.orgnih.govontosight.aihodoodo.commdpi.com. Studies have indicated a degree of selectivity for DUSP6 and DUSP1 over other phosphatases, such as DUSP3/VHR, Cdc25B, and PTP1B caymanchem.comgoogle.com. The compound is typically supplied as a mixture of (E) and (Z) isomers caymanchem.com.

Scope and Objectives of BCI (hydrochloride) Research

Research involving BCI (hydrochloride) spans multiple therapeutic areas, driven by its inhibitory effects on DUSP1 and DUSP6. Key areas of investigation include:

The primary objective of research utilizing BCI (hydrochloride) is to elucidate its precise mechanisms of action, evaluate its efficacy in various disease models, and explore its potential as a therapeutic agent or as a tool compound to understand the complex roles of DUSP1 and DUSP6 in cellular signaling and disease pathogenesis.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPATUDRDKCLPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Bci Hydrochloride Action

Allosteric Inhibition of Dual Specificity Phosphatase 6 (DUSP6)

BCI has been identified as a potent allosteric inhibitor of DUSP6, a phosphatase that primarily dephosphorylates and inactivates Extracellular signal-Regulated Kinases (ERK). researchgate.netresearchgate.netbiorxiv.org Unlike competitive inhibitors that bind to the active site, BCI functions by binding to a different location on the enzyme, inducing a conformational change that affects its activity. researchgate.netnih.govresearchgate.net

Molecular docking simulations and modeling studies have shown that BCI binds to a pocket in the vicinity of the catalytic site of DUSP6. researchgate.netresearchgate.net It specifically interacts with the enzyme when it is in a low-activity conformation. researchgate.netnih.gov This binding interaction involves key amino acid residues, including Trp262, Asn335, and Phe336, which are located near the general acid loop of the phosphatase. researchgate.net By engaging with this allosteric site, BCI effectively locks DUSP6 into an inactive state. researchgate.net

The binding of BCI to the allosteric site prevents the necessary conformational changes that DUSP6 must undergo to become fully active. researchgate.net This allosteric modulation results in a significant reduction of DUSP6's phosphatase activity. researchgate.net In vitro assays have demonstrated that BCI can inhibit the dephosphorylation of substrates by DUSP6. researchgate.net The primary consequence of this inhibition within a cellular context is the sustained phosphorylation and, therefore, activation of its main substrate, ERK. researchgate.netbiorxiv.org

The catalytic activity of DUSP6 is uniquely dependent on its binding to its substrate, ERK. biorxiv.orgbiorxiv.org This interaction induces a conformational change in DUSP6 that is required for its phosphatase function. BCI's mechanism directly interferes with this process. By binding to DUSP6, BCI prevents the ERK-mediated activation of the phosphatase. researchgate.netnih.govresearchgate.net This blockade of substrate-induced activation is a hallmark of its allosteric inhibition mechanism, leading to an accumulation of phosphorylated ERK (p-ERK) in cells. researchgate.netbiorxiv.org For instance, treating cells that overexpress DUSP6 with BCI restores p-ERK levels, confirming that BCI directly suppresses DUSP6 function. researchgate.net

Inhibition of Dual Specificity Phosphatase 1 (DUSP1)

BCI is characterized as a dual inhibitor, targeting not only DUSP6 but also DUSP1. nih.govnih.govnih.gov DUSP1 has a broader substrate profile than DUSP6, dephosphorylating p38 and JNK in addition to ERK. nih.gov BCI's inhibitory action on DUSP1 also occurs through an allosteric mechanism, locking the enzyme in a low-activity state.

BCI exhibits comparable potency against both DUSP1 and DUSP6. In cell-based assays, the EC50 values for BCI were determined to be approximately 8.0 µM for DUSP1 and 13.3 µM for DUSP6. selleckchem.comselleckchem.com Another study reported similar cellular EC50 values of 11.5 µM for DUSP1 and 12.3 µM for DUSP6. dcchemicals.com This indicates a dual-targeting profile with a slight preference for DUSP1 in some contexts.

| Target Phosphatase | Reported EC50 (in cells) | Source |

|---|---|---|

| DUSP1 | 8.0 µM / 11.5 µM | selleckchem.comselleckchem.com |

| DUSP6 | 13.3 µM / 12.3 µM | selleckchem.comselleckchem.com |

| Phosphatase | Inhibitory Activity by BCI | Source |

|---|---|---|

| DUSP3/VHR | Little to no inhibition | nih.gov |

| Cdc25B | Little to no inhibition | nih.gov |

| PTP1B | Little to no inhibition | nih.gov |

| DUSP5 | No functional effect observed | nih.govresearchgate.net |

Signaling Pathway Modulation by BCI (hydrochloride)

BCI (hydrochloride), identified as a dual-specificity phosphatase (DUSP) 1 and DUSP6 inhibitor, modulates several critical intracellular signaling pathways. Its effects are complex and can be cell-type dependent, influencing key cellular processes through the regulation of mitogen-activated protein kinases (MAPK), the activation of the Nrf2 antioxidant response, and the inhibition of the pro-inflammatory NF-κB pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation

The MAPK pathways are central to the regulation of cell proliferation, differentiation, and stress responses. BCI (hydrochloride) exerts a multi-faceted influence on this network, with distinct effects on its principal branches: ERK1/2, p38, and JNK.

The impact of BCI (hydrochloride) on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is notably varied across different cell types and experimental contexts. While BCI is known to inhibit DUSP6, a primary phosphatase for ERK, the resulting effect on ERK1/2 phosphorylation is not uniform.

In contrast to its variable effects on ERK1/2, BCI (hydrochloride) consistently activates the stress-activated protein kinase (SAPK) pathways involving p38 and c-Jun N-terminal kinase (JNK). Exposure to BCI induces the phosphorylation of both p38 and JNK in neuroblastoma cells. nih.govfrontiersin.org This activation is often rapid and can be transient, with phosphorylation levels returning to basal states over time. nih.gov

A phosphoproteomic screen performed on neuroblastoma cells treated with BCI confirmed a significant upregulation of JNK signaling components. nih.gov The mechanism for this activation is believed to be the inhibition of DUSP1, which is known to preferentially dephosphorylate and inactivate p38 and JNK. frontiersin.org Therefore, by inhibiting DUSP1, BCI effectively removes a key negative regulator of these stress-response pathways, leading to their activation.

Table 1: Effects of BCI (hydrochloride) on MAPK Signaling Pathways in Neuroblastoma Cells

| Cell Line | ERK1/2 Phosphorylation | p38 Phosphorylation | JNK Phosphorylation | Reference |

|---|---|---|---|---|

| N2a | Decreased | Increased | Increased | frontiersin.org |

| KELLY | No significant change | Increased (transient) | Increased (transient) | nih.gov |

| IMR-32 | No significant change | Not specified | Upregulation of JNK pathway components | nih.gov |

| SH-SY5Y | Decreased | Not specified | Not specified | frontiersin.org |

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

BCI (hydrochloride) has been shown to be a potent activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. medchemexpress.comdcchemicals.comresearchgate.netnih.gov The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive, but upon exposure to stressors, it translocates to the nucleus to initiate the transcription of antioxidant and cytoprotective genes.

In studies using murine macrophage cells, BCI treatment significantly increased the levels of Nrf2. medchemexpress.comnih.gov This activation of the Nrf2 signaling axis is directly linked to a reduction in reactive oxygen species (ROS) production, highlighting an antioxidant effect of the compound. medchemexpress.commedchemexpress.com

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

BCI (hydrochloride) demonstrates clear inhibitory effects on the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immune responses, and cell survival. medchemexpress.comdcchemicals.comresearchgate.netnih.gov In studies involving lipopolysaccharide (LPS)-activated macrophages, BCI treatment was found to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent its translocation into the nucleus. medchemexpress.comnih.gov By blocking the activation of NF-κB, BCI can attenuate the expression of pro-inflammatory cytokines, such as IL-1β and IL-6. medchemexpress.commedchemexpress.com This mechanism is a key contributor to the anti-inflammatory properties observed with BCI treatment. researchgate.netnih.gov

Table 2: Summary of BCI (hydrochloride) Effects on Nrf2 and NF-κB Pathways

| Pathway | Effect of BCI | Key Molecular Event | Cellular Outcome | Reference |

|---|---|---|---|---|

| Nrf2 | Activation | Increased Nrf2 levels | Decreased ROS production | medchemexpress.comnih.govmedchemexpress.com |

| NF-κB | Inhibition | Decreased phosphorylation and nuclear expression of p65 | Attenuated inflammatory mediator production | medchemexpress.comnih.gov |

Adenosine Triphosphate (ATP)-binding cassette (ABC) Transporter Activity

The ATP-binding cassette (ABC) transporters are a family of transmembrane proteins responsible for the efflux of various substances, including drugs, from cells. nih.gov They play a significant role in multidrug resistance in cancer. nih.gov Based on a review of the available scientific literature, there is currently no direct or detailed research describing the specific effects or modulatory activity of BCI (hydrochloride) on ABC transporters such as P-glycoprotein (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2). While some commercial suppliers may list keywords related to these transporters on product pages, dedicated studies elucidating a functional relationship are absent from the reviewed literature. axonmedchem.com

DNA Damage Response Pathway

The involvement of BCI (hydrochloride) with the DNA Damage Response (DDR) pathway appears to be a component of its broader anticancer activity, particularly in sensitizing cancer cells to other therapeutic agents. Research indicates that in gastric cancer, the disruption of DUSP6 by BCI may enhance cisplatin-induced cell death and apoptosis, partly through the DDR and ERK pathways researchgate.net.

Further computational studies have explored potential molecular targets for BCI beyond its known interaction with DUSPs. These in silico investigations identified Cyclin-dependent kinase 5 (CDK5) as a possible target. CDK5 is a recognized participant in the DDR, where it phosphorylates key response proteins like ATM kinase. The suppression of CDK5 activity is known to regulate the DDR process, suggesting that BCI's potential inhibitory effect on this kinase warrants further enzymatic evaluation nih.gov. In neuroblastoma cells, BCI treatment has been shown to trigger stress-activated signaling pathways, including JNK and p38, which are often associated with cellular responses to DNA damage and other stressors nih.govnih.gov.

mTOR and R6K Signaling Suppression

A significant aspect of BCI's molecular action involves the suppression of key survival pathways. Phosphoproteomic analysis in neuroblastoma cell lines has provided direct evidence of this activity. In KELLY cells treated with BCI, a notable downregulation of peptides involved in mTOR- and S6K1 (Ribosomal protein S6 kinase 1)-mediated signaling was observed nih.gov. This finding is significant as the mTOR pathway is a central regulator of cell growth, proliferation, and survival.

This inhibitory effect on the mTOR/S6K signaling pathway has been corroborated by other studies, which suggest that BCI can induce cell death through a complex mechanism that may involve elements of this pathway, independent of its effects on DUSP1/6 nih.gov. The suppression of these pathways contributes to the cytotoxic effects of BCI in cancer cells by undermining critical pro-survival signals nih.gov.

Table 1: Summary of BCI's Effect on mTOR and S6K Signaling in KELLY Neuroblastoma Cells

| Pathway | Observation | Implication | Source(s) |

|---|---|---|---|

| mTOR Signaling | Significantly enriched by downregulated phosphopeptides following BCI treatment. | Suppression of a key regulator of cell growth and proliferation. | nih.gov |

| S6K1-mediated Signaling | Significantly enriched by downregulated phosphopeptides following BCI treatment. | Inhibition of a critical downstream effector of mTOR, impacting protein synthesis and cell growth. | nih.gov |

| Cell Death Mechanism | Evidence points to mTOR/S6K pathway elements in BCI-induced cell death. | Suggests a DUSP-independent cytotoxic mechanism. | nih.gov |

STAT3 Activity and NF-κB–NFATc1 Signaling

BCI (hydrochloride) has been shown to modulate critical inflammatory and survival signaling pathways involving STAT3 and NF-κB. In neuroblastoma cells, phosphoproteomic screening revealed a significant downregulation of both the STAT3 and NF-κB pathways following BCI treatment nih.gov. The transcription factors STAT3 and NF-κB are key mediators of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis, and their constitutive activation is a hallmark of many cancers nih.govresearchgate.net.

Mechanistic studies in macrophage cells have further detailed the inhibition of the NF-κB pathway. BCI treatment was found to inhibit the phosphorylation of the p65 subunit of NF-κB and its subsequent nuclear expression in LPS-activated macrophages researchgate.net. This action attenuates inflammatory responses. The NF-κB and STAT3 pathways are often linked, with NF-κB capable of inducing cytokines that in turn activate STAT3 nih.govmdpi.com. Furthermore, STAT3 can partner with other inflammatory transcription factors like NFATc1 (Nuclear factor of activated T-cells c1) in the nucleus, forming complexes that regulate gene networks involved in carcinogenesis nih.gov. By suppressing both STAT3 and NF-κB, BCI can disrupt this pro-tumorigenic signaling alliance. Notably, these anti-inflammatory effects in macrophages occurred independently of DUSP6 inhibition researchgate.net.

DUSP-Independent Mechanisms of Action

Evidence for Off-Target Effects

While BCI (hydrochloride) was identified as a dual inhibitor of DUSP1 and DUSP6, a growing body of evidence demonstrates that its cytotoxic effects in several cancer models are a result of significant off-target activities, independent of these phosphatases nih.govresearchgate.net.

The most definitive evidence comes from studies using CRISPR-Cas9 gene-editing in neuroblastoma cells. In these experiments, BCI remained fully cytotoxic in cells with a complete loss of DUSP6 and a partial depletion of DUSP1 nih.gov. This crucial finding suggests that BCI-mediated cell death in these specific cell lines is due to off-target toxicities rather than the inhibition of its designated targets nih.gov. Further supporting this, BCI's attenuation of macrophage inflammation through NF-κB signaling was also found to be independent of DUSP6 inhibition researchgate.net. Some studies have noted that while BCI has been used to implicate DUSP6 in various cancers, the compound is known to be relatively non-specific and exhibits considerable off-target toxicity researchgate.net. The wide range of affected pathways identified in phosphoproteomic screens, including the suppression of mTOR/S6K and STAT3/NF-κB signaling, further points toward a complex mechanism of action that extends beyond DUSP1/6 inhibition nih.gov.

Table 2: Evidence for DUSP-Independent and Off-Target Effects of BCI

| Cell/Model System | Experimental Approach | Finding | Implication | Source(s) |

|---|---|---|---|---|

| Neuroblastoma Cells | CRISPR-Cas9 knockout of DUSP1 and DUSP6 | BCI cytotoxicity was unaffected by the loss of its primary targets. | Cytotoxicity is mediated by off-target effects. | nih.gov |

| Murine Macrophages | Mechanistic analysis of inflammatory response | BCI attenuated inflammation via NF-κB and p38 signaling, independent of DUSP6 inhibition. | The anti-inflammatory action is a DUSP-independent effect. | researchgate.netresearchgate.net |

| Neuroblastoma Cells | Phosphoproteomic analysis | BCI treatment suppressed mTOR, S6K, STAT3, and NF-κB pathways. | BCI has a broad range of targets beyond DUSP1/6. | nih.gov |

| General Cancer Models | Literature review and commentary | BCI is noted to be relatively non-specific with known off-target toxicity. | Caution is required when interpreting results using BCI as a specific DUSP6 inhibitor. | researchgate.net |

Implications for Target Validation Methodologies

The case of BCI (hydrochloride) serves as a critical example highlighting the potential pitfalls in using chemical inhibitors for target validation without a comprehensive understanding of their full range of cellular targets. The discovery that BCI's potent cytotoxic effects persist even after the genetic removal of its intended targets, DUSP1 and DUSP6, underscores a significant issue in pharmacological research nih.gov.

Therefore, rigorous validation of a chemical probe's specificity is essential. Methodologies must incorporate genetic approaches, such as CRISPR-Cas9-mediated gene knockout or RNA interference, to confirm that the observed phenotype is truly dependent on the intended target nih.gov. The discrepancy between the effects of the chemical inhibitor (BCI) and the genetic knockout (of DUSP1/6) emphasizes the necessity of using orthogonal approaches to validate drug targets and to accurately interpret the mechanism of action of chemical compounds in cancer cells and other biological systems nih.govresearchgate.net.

Biological Effects and Therapeutic Potential in Preclinical Models

Inflammation and Oxidative Stress Research

BCI hydrochloride has demonstrated significant anti-inflammatory properties and the capacity to mitigate oxidative stress in various preclinical settings, predominantly involving macrophage cells.

BCI hydrochloride effectively dampens inflammatory cascades triggered by LPS, a common endotoxin (B1171834) that elicits a potent immune response.

A significant finding in preclinical studies is the ability of BCI hydrochloride to inhibit the expression and production of key pro-inflammatory cytokines, namely Interleukin-1 Beta (IL-1β) and Interleukin-6 (IL-6) caymanchem.commedchemexpress.commedchemexpress.comvincibiochem.itresearchgate.netnih.govmedchemexpress.comdcchemicals.com. In LPS-activated macrophages, BCI treatment has been shown to reduce the mRNA levels of these cytokines, typically within a concentration range of 0-1 nM medchemexpress.commedchemexpress.com or 0.5-2 µM caymanchem.comvincibiochem.it. While BCI hydrochloride may not inhibit Tumor Necrosis Factor-alpha (TNF-α) researchgate.netnih.gov, its potent suppression of IL-1β and IL-6 highlights its anti-inflammatory potential. Furthermore, BCI hydrochloride has been shown to inhibit the phosphorylation of P65 and reduce its nuclear translocation in LPS-activated macrophages, thereby inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression researchgate.netnih.gov.

Attenuation of Lipopolysaccharide (LPS)-Induced Inflammatory Responses

Anticancer Research

BCI hydrochloride has also demonstrated promising results in preclinical anticancer research, with a particular focus on its effects in gastric cancer models.

In preclinical investigations of gastric cancer, BCI hydrochloride has exhibited multiple anti-tumorigenic activities. It has been shown to inhibit the proliferation, migration, and invasion of gastric cancer cells caymanchem.commedchemexpress.comdcchemicals.comresearchgate.net. Mechanistically, BCI hydrochloride induces cancer cell death through pathways associated with the DNA damage response (DDR) caymanchem.comresearchgate.net. Additionally, BCI hydrochloride has been found to enhance the cytotoxic effects of cisplatin (B142131) (CDDP), a conventional chemotherapy agent, in gastric cancer cells, potentially overcoming resistance to cisplatin caymanchem.commedchemexpress.comdcchemicals.comresearchgate.net. In vivo studies utilizing patient-derived xenograft (PDX) models of gastric cancer have corroborated these findings, demonstrating that BCI hydrochloride treatment can reduce tumor growth and augment the antitumor efficacy of CDDP caymanchem.comvincibiochem.itdcchemicals.com. The therapeutic rationale for targeting DUSP6 in gastric cancer is supported by evidence linking elevated DUSP6 expression to poorer prognosis in these tumors researchgate.net.

Compound List

BCI (hydrochloride)

Dual-specificity Phosphatase 6 (DUSP6)

Dual-specificity Phosphatase 1 (DUSP1)

Interleukin-1 Beta (IL-1β)

Interleukin-6 (IL-6)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-12 (IL-12)

Reactive Oxygen Species (ROS)

Nrf2

NF-κB

Lipopolysaccharide (LPS)

Cisplatin (CDDP)

Data Tables:

The following tables summarize key quantitative findings from preclinical studies on BCI (hydrochloride).

Table 1: Inhibition of Pro-inflammatory Cytokines by BCI Hydrochloride in LPS-Activated Macrophages

| Cytokine | Effect of BCI Hydrochloride | Reported Concentration Range | Reference(s) |

| IL-1β | Inhibited expression | 0-1 nM | medchemexpress.commedchemexpress.com |

| IL-6 | Inhibited expression | 0-1 nM | medchemexpress.commedchemexpress.com |

| IL-1β | Inhibited production | 0.5-2 µM | caymanchem.comvincibiochem.it |

| IL-6 | Inhibited production | 0.5-2 µM | caymanchem.comvincibiochem.it |

| IL-1β | Inhibited mRNA expression | 0.5-2 µM | medchemexpress.comdcchemicals.com |

| IL-6 | Inhibited mRNA expression | 0.5-2 µM | medchemexpress.comdcchemicals.com |

Table 2: Effect of BCI Hydrochloride on Gastric Cancer Cell Viability

| Cell Lines Affected | Effect of BCI Hydrochloride | Reported Concentration | Incubation Time | Reference(s) |

| GES1, GC cell lines, AGS | Decreased cell viability | 2-10 μM | 72 hours | medchemexpress.comdcchemicals.com |

Note: The concentration ranges and incubation times presented are based on specific experimental conditions reported in the cited studies and may vary.

Neuroblastoma Models

BCI (hydrochloride) has shown significant activity in neuroblastoma (NB) models, impacting both cell viability and the expression of key cellular receptors.

Modulation of P2X7 Receptor Expression

A notable effect of BCI (hydrochloride) in neuroblastoma cells, particularly in the N2a cell line, is the enhancement of P2X7 receptor (P2RX7) expression nih.govnih.govresearchgate.netmdpi.com. This upregulation has been observed at both the messenger RNA (mRNA) and protein levels nih.govnih.govmdpi.comnih.gov. Time-course experiments in N2a cells revealed a time-dependent increase in P2rx7 gene expression, with transcript levels increasing up to eightfold after 24 hours of exposure to 10 µM BCI nih.govmdpi.com. Similarly, P2RX7 protein levels were significantly elevated after 24 hours of treatment with 5 µM BCI nih.govnih.gov. The mechanism underlying this modulation involves the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and Sp1 transcription factor nih.govresearchgate.netmdpi.com. Specifically, the inhibition of p38 or Sp1-dependent transcription was found to halve the increase in P2X7 receptor expression induced by BCI, with combined inhibition completely preventing this effect nih.govresearchgate.net. BCI has also been shown to increase P2X7 transcripts in SHSY5Y human neuroblastoma cells, albeit to a lesser extent than in N2a cells mdpi.com.

Investigation of DUSP-Dependent vs. DUSP-Independent Cytotoxicity

Research has indicated that the cytotoxic effects of BCI (hydrochloride) in neuroblastoma cells are not solely dependent on its known inhibitory action against DUSP1 and DUSP6 nih.govnih.gov. Studies employing CRISPR-Cas9 technology to deplete DUSP6 and partially deplete DUSP1 found that BCI remained fully cytotoxic in these engineered cells, suggesting that its mechanism of action extends beyond these specific targets nih.gov. This implies that BCI may exert its cytotoxicity through complex, potentially off-target pathways, including the activation of JNK and mTOR signaling cascades nih.govnih.gov. Furthermore, BCI has been observed to induce a transient activation of AKT and stress-inducible MAP kinases, while having minimal or no effect on ERK phosphorylation in neuroblastoma cells mdpi.comnih.gov.

Other Cancer Models

Beyond neuroblastoma, BCI (hydrochloride) has also been evaluated for its effects on other cancer types, including lung and uveal melanoma.

Uveal Melanoma Cell Viability

BCI (hydrochloride) has also been reported to inhibit the viability of uveal melanoma cells science.govresearchgate.net. While detailed mechanistic studies specific to uveal melanoma were not extensively covered in the reviewed literature, BCI has demonstrated a general inhibitory effect on cell viability in this context, with reported IC50 values ranging from 0.1 to 90 µM science.govresearchgate.net.

Compound List

Pre-B Acute Lymphoblastic Leukemia (ALL) and Malignant Peripheral Nerve Sheath Tumor (MPNST) Relevance

BCI has demonstrated cytotoxic effects in various cancer models, including those relevant to pre-B Acute Lymphoblastic Leukemia (ALL) and Malignant Peripheral Nerve Sheath Tumors (MPNSTs) nih.govnih.gov. Studies indicate that DUSP1/6 upregulation is observed in these cancer types, and the inhibition of these phosphatases, either genetically or pharmacologically with BCI, can suppress tumor growth nih.gov. It is hypothesized that DUSPs contribute to tumor adaptation to growth-factor signaling, and their deficiency may activate critical effectors like TP53 and ATM nih.gov.

In the context of MPNSTs, DUSP1 and DUSP6 are found to be highly expressed compared to normal tissues. Inhibition of these phosphatases through knockdown or treatment with BCI has been shown to reduce MPNST cell growth, accompanied by increased ERK1/2 and JNK phosphorylation researchgate.netresearchgate.net. In vivo studies involving MPNST xenografts have shown that BCI administration leads to increased ERK and JNK activation, tumor necrosis, fibrosis, and a reduction in tumor volume researchgate.netresearchgate.net.

In pre-B ALL cells, BCI has induced cell cytotoxicity, with some evidence suggesting a role for reactive oxygen species (ROS) in this mechanism nih.gov. While BCI exhibits potent cytotoxicity in neuroblastoma (NB) cell lines, research also suggests that its effects may not solely be dependent on DUSP1/6 inhibition, hinting at potential off-target activities ucl.ac.uk. Nevertheless, the targeted inhibition of DUSP6 has shown promise in sensitizing NB cells to ALK inhibition ucl.ac.uk.

Cardiovascular System Research

BCI has shown significant promise in preclinical models related to cardiovascular health, particularly in the context of cardiac regeneration and post-myocardial infarction (MI) recovery.

Cardiac Progenitor Cell Expansion and Heart Size Augmentation in Zebrafish Embryos

Research utilizing zebrafish embryos has revealed that BCI treatment can lead to the expansion of cardiac progenitor cell pools and an increase in heart size researchgate.netmdpi.comcaymanchem.comcaymanchem.comszabo-scandic.com. BCI acts as an inhibitor of DUSP6, a phosphatase that negatively regulates fibroblast growth factor (FGF) signaling researchgate.netresearchgate.net. By inhibiting DUSP6, BCI enhances FGF target gene expression and promotes the activation of ERK signaling pathways, which are crucial for cardiac development and progenitor cell proliferation researchgate.netmdpi.comresearchgate.net. Studies have demonstrated that BCI treatment during specific developmental stages (somitogenesis) can significantly increase the number of cardiac progenitor cells and result in enlarged heart organ size in zebrafish embryos mdpi.com.

Impact on Bone Marrow Cell Differentiation into Macrophages in Cardiac Remodeling

BCI influences the differentiation of bone marrow cells (BMCs) into macrophages, a process implicated in cardiac remodeling researchgate.netnih.govnih.govresearchgate.net. Research indicates that BCI suppresses differentiation-related signaling pathways, thereby reducing the formation of macrophages from BMCs researchgate.netnih.govnih.govresearchgate.net. This effect is partly attributed to the inhibition of DUSP6 researchgate.netnih.govresearchgate.net. By decreasing the infiltration and activation of macrophages in the infarcted area, BCI contributes to mitigating inflammatory responses and preventing adverse cardiac remodeling and fibrosis researchgate.netnih.govnih.govresearchgate.net.

Bone Metabolism Research

BCI has shown a notable role in regulating bone metabolism, specifically by inhibiting the process of osteoclastogenesis.

Inhibition of RANKL-Mediated Osteoclastogenesis

BCI hydrochloride has been identified as an inhibitor of RANKL-mediated osteoclastogenesis, a critical process in bone resorption and remodeling researchgate.netnih.govnih.govfrontiersin.orgtargetmol.comresearchgate.net. Studies have revealed that BCI treatment attenuates RANKL-induced osteoclast differentiation in vitro and alleviates osteoporosis in ovariectomized animal models nih.govnih.govfrontiersin.orgtargetmol.com. Mechanistically, BCI disrupts F-actin ring formation and reduces bone-resorption activity, while also decreasing the expression of osteoclast-specific genes and proteins in a dose-dependent manner nih.govnih.govfrontiersin.org. The compound's action is associated with the restraint of STAT3 and NF-κB signaling pathways, and it attenuates the interaction between NF-κB/p65 and NFATc1, thereby inhibiting osteoclast formation nih.govnih.govfrontiersin.orgresearchgate.net. These findings suggest that BCI may represent an effective approach for treating bone loss conditions like osteoporosis.

Neurodegeneration and Ischemic Injury Research

BCI's function as a DUSP6 inhibitor has positioned it as a compound of interest in research investigating neuroprotection against transient global cerebral ischemia (tGCI). Studies utilizing DUSP6-deficient mice have demonstrated that the absence of DUSP6 can lead to the attenuation of neurodegeneration following tGCI mdpi.comresearchgate.netnih.gov. These models exhibited reduced damage in the hippocampus and showed improvements in cognitive functions, specifically in spatial memory acquisition and retention, after experiencing tGCI mdpi.comresearchgate.netnih.gov. Given that BCI is a specific inhibitor of DUSP6, these findings suggest a potential therapeutic role for BCI in tGCI models by targeting DUSP6, thereby mimicking the protective outcomes observed in DUSP6-deficient subjects mdpi.com.

A key aspect of BCI's impact on neuronal signaling pathways is its effect on the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. DUSP6 is recognized for its role as a phosphatase that dephosphorylates and inactivates ERK1/2 mdpi.com. By inhibiting DUSP6, BCI effectively leads to an increase in ERK1/2 phosphorylation mdpi.combiorxiv.org. This modulation is considered significant, as elevated ERK1/2 phosphorylation has been associated with the promotion of cell survival in response to cellular stressors, such as those encountered during tGCI mdpi.com. In hippocampal CA1 neurons, a region particularly vulnerable to ischemic injury, DUSP6 deficiency has been observed to enhance the phosphorylation and nuclear translocation of ERK1/2, which correlates with a reduction in neurodegeneration following tGCI mdpi.comresearchgate.netnih.gov. BCI's action as a DUSP6 inhibitor aligns with these observations, indicating a potential neuroprotective mechanism through the augmentation of pro-survival ERK1/2 signaling mdpi.combiorxiv.org.

Table 2: BCI Hydrochloride and Neuroprotection in Transient Global Cerebral Ischemia (tGCI) Models

| Area of Research | Observation | Mechanism/Context | Citation(s) |

| Neurodegeneration Mitigation | Attenuated neurodegeneration in the hippocampus | DUSP6 deficiency; BCI as a DUSP6 inhibitor | mdpi.comresearchgate.netnih.gov |

| Cognitive Function | Improved impairment in spatial memory acquisition and retention | DUSP6 deficiency; BCI as a DUSP6 inhibitor | mdpi.comresearchgate.netnih.gov |

| ERK1/2 Phosphorylation | Enhanced ERK1/2 phosphorylation | BCI inhibits DUSP6 (a dephosphorylase of ERK1/2); DUSP6 deficiency enhances ERK1/2 phosphorylation | mdpi.combiorxiv.org |

| Signaling Pathway Modulation | DUSP6 inhibition leads to increased ERK1/2 phosphorylation in neurons | BCI inhibits DUSP6, which dephosphorylates ERK1/2 | mdpi.com |

Methodological Approaches in Bci Hydrochloride Research

In Vitro Cellular Assays

In vitro studies are fundamental to understanding the cellular responses to BCI (hydrochloride). These assays utilize cultured cells to investigate the compound's effects on viability, gene expression, and various cellular functions.

Macrophage Cell Lines : The murine macrophage cell line RAW264.7 is frequently used to study the anti-inflammatory properties of BCI. nih.govmedchemexpress.commedchemexpress.com For instance, research has shown that BCI can downregulate the expression of DUSP6 in lipopolysaccharide (LPS)-activated RAW264.7 cells. medchemexpress.commedchemexpress.com Bone marrow-derived macrophages (BMMs) have also been used to assess effects on cell viability and differentiation. researchgate.net

HeLa Cells : HeLa, a human cervical cancer cell line, has been used in studies to demonstrate BCI's inhibitory effect on dual-specificity phosphatases (DUSPs). sigmaaldrich.com Overexpression of human Dusp1 and Dusp6 in HeLa cells followed by BCI treatment was used to confirm the compound's ability to enhance cellular Erk phosphorylation. sigmaaldrich.com

Cancer Cell Lines : BCI's cytotoxic and anti-cancer potential has been investigated across a wide spectrum of cancer cell lines.

Neuroblastoma : Multiple neuroblastoma cell lines, including SH-SY5Y, KELLY, IMR-32, LAN-1, and SK-N-AS, have been used to assess BCI's cytotoxicity. nih.govnih.gov Studies found that BCI was cytotoxic across these lines, with EC50 values in the low micromolar range. nih.gov

Colorectal Cancer : The anticancer properties of BCI have been tested in colorectal cancer cell lines such as DLD1, HT-29, and Caco-2, where it exhibited strong cytotoxic effects. nih.govnih.govmdpi.com

Lung Cancer : Non-small cell lung cancer cell lines, including NCI-H1299, A549, and NCI-H460, were used to evaluate BCI's impact on cell viability, with a notable inhibitory effect observed in p53-deficient NCI-H1299 cells. nih.gov

Breast Cancer : The MDA-MB-231 human breast cancer cell line has been used to show that BCI analogues can inhibit survival and motility. biocompare.com

The table below summarizes the various cell lines used in BCI (hydrochloride) research and the key findings.

Table 1: Cell Lines Used in BCI (hydrochloride) Research

| Cell Line Category | Specific Cell Line(s) | Key Research Focus / Findings | Citations |

|---|---|---|---|

| Macrophage | RAW264.7, BMMs | Anti-inflammatory effects, DUSP6 downregulation, viability. | nih.govmedchemexpress.commedchemexpress.comresearchgate.net |

| Cervical Cancer | HeLa | Confirmation of DUSP1/6 inhibition and enhanced Erk phosphorylation. | sigmaaldrich.comnih.govoncotarget.com99science.org |

| Neuroblastoma | SH-SY5Y, KELLY, IMR-32, LAN-1, SK-N-AS, N2a | Cytotoxicity, P2X7 receptor expression, MAPK signaling. | nih.govnih.gov |

| Colorectal Cancer | DLD1, HT-29, Caco-2 | Cytotoxicity, apoptosis, cell cycle arrest. | nih.govnih.govmdpi.com |

| Lung Cancer | NCI-H1299, A549, NCI-H460 | Viability, apoptosis, ROS production. | nih.gov |

| Breast Cancer | MDA-MB-231 | Inhibition of survival and motility, apoptosis. | biocompare.com |

To understand the molecular mechanisms underlying BCI's effects, researchers employ techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western Blot to analyze changes in gene and protein expression.

RT-PCR : This method has been used to quantify mRNA levels. In LPS-activated RAW264.7 macrophages, BCI treatment was shown to inhibit the expression of IL-1β and IL-6 mRNA. medchemexpress.com In neuroblastoma cells, RT-PCR was used to measure the transcripts for P2RX7, Sp1, DUSP1, and DUSP6. nih.gov

Western Blot : This technique is widely used to detect changes in protein levels and phosphorylation states. Studies have used Western blotting to confirm the downregulation of DUSP6 protein in RAW264.7 cells following BCI treatment. medchemexpress.com It has also been used to analyze the phosphorylation status of MAPKs like p38, JNK, and ERK in neuroblastoma cells. nih.gov In lung cancer cells, Western blot analysis revealed that BCI induced the processing of caspase-9 and caspase-3 and altered the expression of Bcl-2 family proteins. nih.gov

A variety of assays are used to assess the functional consequences of treating cells with BCI (hydrochloride).

Proliferation and Viability Assays : The cytotoxic effects of BCI are commonly measured using assays like MTT and CCK-8. researchgate.netnih.govnih.gov BCI has been shown to reduce the viability of various cancer cells, including neuroblastoma and colorectal cancer lines, in a dose-dependent manner. nih.govnih.gov

Migration and Invasion Assays : The potential of BCI to inhibit cancer cell motility is also investigated. Studies have demonstrated that BCI can suppress the migration and invasion of gastric cancer cells. nih.gov

Cell Cycle Analysis : Flow cytometry is the standard method for analyzing the distribution of cells throughout the different phases of the cell cycle. researchgate.net In colorectal cancer cells and bone marrow macrophages, BCI treatment was found to cause cell cycle arrest. researchgate.netnih.gov

Apoptosis Assays : The induction of programmed cell death, or apoptosis, is a key indicator of anti-cancer activity. BCI has been shown to induce apoptosis in multiple cancer cell lines. nih.govnih.gov This is often measured by flow cytometry using Annexin V/PI staining to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. nih.govmdpi.comnih.gov The mechanism of apoptosis has been further explored by examining the processing of caspases and the release of cytochrome c from mitochondria. nih.gov

Reactive Oxygen Species (ROS) Production : The effect of BCI on cellular oxidative stress is assessed by measuring ROS levels, often using fluorescent probes like H2DCFDA. assaygenie.comresearchgate.net Interestingly, BCI has shown divergent effects on ROS production; it decreased ROS in LPS-activated macrophages but increased ROS levels in NCI-H1299 lung cancer cells, where ROS generation was linked to the induction of apoptosis. nih.govnih.govselleckchem.com

The table below summarizes findings from various functional assays.

Table 2: Summary of BCI (hydrochloride) Effects in Cellular Functional Assays

| Assay Type | Cell Line(s) | Observed Effect | Citations |

|---|---|---|---|

| Proliferation/Viability | Neuroblastoma, Colorectal Cancer | Dose-dependent decrease in cell viability. | nih.govnih.govnih.gov |

| Migration/Invasion | Gastric Cancer, Breast Cancer | Suppression of cell migration and invasion. | nih.govbiocompare.com |

| Cell Cycle | Colorectal Cancer, BMMs | Induction of cell cycle arrest. | researchgate.netnih.gov |

| Apoptosis | Lung Cancer, Colorectal Cancer | Induction of apoptosis via intrinsic mitochondrial pathway. | mdpi.comnih.govselleckchem.com |

| ROS Production | RAW264.7 Macrophages | Decrease in LPS-induced ROS production. | nih.govmedchemexpress.commedchemexpress.com |

| ROS Production | NCI-H1299 Lung Cancer | Increase in cellular ROS, leading to apoptosis. | nih.govselleckchem.com |

As BCI is characterized as a dual-specificity phosphatase (DUSP) inhibitor, direct biochemical assays are used to measure its effect on phosphatase activity. selleckchem.com It is described as an allosteric inhibitor that locks DUSP1 and DUSP6 in a low-activity state, thereby preventing them from dephosphorylating their substrates, such as ERK. sigmaaldrich.comresearchgate.net In vitro assays have demonstrated that BCI inhibits the dephosphorylation of substrates by DUSP6. sigmaaldrich.comresearchgate.net Notably, these assays have also shown BCI to be selective, exhibiting little to no inhibitory activity against other phosphatases like CDC25B, PTP1B, and DUSP3. nih.govresearchgate.net

To obtain a broader, unbiased view of BCI's impact on cellular signaling, phosphoproteomic screening has been employed. This powerful technique identifies and quantifies large numbers of phosphorylated proteins in a cell, providing a snapshot of the signaling pathways that are active or altered. A phosphoproteomic screen performed on KELLY and IMR-32 neuroblastoma cells treated with BCI revealed significant upregulation of JNK signaling components and a concurrent suppression of mTOR and S6K signaling pathways. nih.gov In another study, a phospho-kinase array was used on N2a neuroblastoma cells to identify multiple protein phosphorylation events affected by BCI treatment. nih.gov These results suggest that BCI's cytotoxic effects may be mediated through complex, off-target mechanisms beyond DUSP1/6 inhibition in certain contexts. nih.gov

In Silico and Computational Studies

Alongside wet-lab experiments, computational approaches are used to predict and rationalize the molecular interactions of BCI. ucl.ac.ukmdpi.com

Molecular Docking : These simulations are used to predict how a small molecule like BCI binds to the three-dimensional structure of a target protein. Molecular docking studies have suggested that BCI binds to an allosteric site on DUSP6, rather than the active site, locking the phosphatase in a conformation with low activity. nih.govresearchgate.net This allosteric inhibition prevents the catalytic stimulation of DUSP6 that is normally induced by its substrate, ERK. researchgate.net

Target Identification : In silico investigations have also been performed to identify other potential molecular targets for BCI. One such study analyzed BCI for drug-likeness and screened it against a panel of proteins, which led to the identification of Cyclin-dependent kinase 5 (CDK5) as a potential new target that warrants further experimental validation. nih.govnih.gov

Molecular Docking Simulations of BCI-DUSP6 Interactions

Molecular docking simulations have been instrumental in understanding the interaction between BCI and its primary target, dual-specificity phosphatase 6 (DUSP6). These computational studies have predicted that BCI binds to an allosteric site within the phosphatase domain of DUSP6. wikipedia.orgdrugbank.combiocytogen.com This binding is thought to lock DUSP6 in a low-activity conformation, thereby preventing its activation by extracellular signal-regulated kinase (ERK), its substrate. nih.gov This allosteric inhibition model is supported by in vitro studies which show that BCI inhibits the catalytic activation of DUSP6 that is normally induced by ERK2 substrate binding. wikipedia.orgdrugbank.combiocytogen.com The specificity of BCI is highlighted by findings that it did not affect the function of DUSP5 in a transgenic zebrafish model and did not inhibit other recombinant phosphatases like CDC25B, PTP1B, or DUSP3 in vitro. nih.gov

Identification of Potential Novel Molecular Targets (e.g., CDK5)

In addition to its well-established role as a DUSP6 inhibitor, in silico investigations have been conducted to identify other potential molecular targets of BCI. nih.gov These computational studies have suggested that Cyclin-Dependent Kinase 5 (CDK5) may be a novel molecular target for BCI. nih.gov Molecular docking analyses indicated strong interactions between BCI and CDK5, suggesting a potential mechanism of action beyond DUSP6 inhibition that warrants further experimental validation. nih.gov

Drug-Likeness Assessment

The potential of BCI (hydrochloride) as a therapeutic agent has been evaluated through drug-likeness assessments based on its physicochemical properties. In silico analysis of BCI has indicated favorable drug-like characteristics. nih.gov These predictions suggest high gastrointestinal absorption, an important factor for oral bioavailability. nih.gov Furthermore, the assessment indicated that BCI has the potential to cross the blood-brain barrier, which could enable its accumulation in the central nervous system. nih.gov However, the analysis also pointed to potential interactions with P-glycoprotein, which could impact its ultimate antitumor effectiveness. nih.gov

Below is an interactive data table summarizing the predicted drug-likeness properties of BCI (hydrochloride).

| Property | Predicted Outcome | Implication |

| Gastrointestinal (GI) Absorption | High (94.7%) | Potential for good oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | High | Ability to reach targets within the central nervous system. |

| Interaction with P-glycoprotein | Yes | May limit the compound's efficacy in certain contexts. |

| Cytochrome P450 Inhibition | Ambiguous | Potential to affect the metabolism and bioavailability of the drug. |

Preclinical Animal Model Studies

Preclinical studies in various animal models have been crucial in evaluating the in vivo efficacy and biological effects of BCI (hydrochloride) across a spectrum of conditions.

Murine and Rat Disease Models

BCI (hydrochloride) has been investigated in a variety of murine and rat models to assess its therapeutic potential in different disease contexts.

LPS-induced Inflammation: In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophage cells, BCI treatment was shown to inhibit the expression of DUSP6. medchemexpress.com This led to a reduction in the production of inflammatory cytokines, such as IL-1β and IL-6. medchemexpress.com The anti-inflammatory effects of BCI in this model were also associated with a decrease in reactive oxygen species (ROS) production and the inhibition of the NF-κB pathway. medchemexpress.com

Cancer Xenografts: The anticancer properties of BCI have been evaluated in cancer xenograft models. In vivo experiments have demonstrated that the administration of BCI can amplify the anticancer effects of cisplatin (B142131) in xenografts derived from gastric cancer cells and in patient-derived xenograft (PDX) models. nih.gov

Ovariectomy-induced Osteoporosis: In a rat model of postmenopausal osteoporosis induced by ovariectomy, treatment with BCI was found to alleviate bone loss. targetmol.comnih.gov BCI administration attenuated the differentiation of osteoclasts, the cells responsible for bone resorption. targetmol.comnih.gov Mechanistically, it was suggested that BCI inhibited RANKL-induced osteoclastogenesis by restraining STAT3 and NF-κB signaling. targetmol.com

Myocardial Infarction: The cardioprotective effects of BCI have been studied in a rat model of myocardial infarction. nih.gov In this model, BCI treatment improved heart function and reduced cardiac fibrosis following an induced heart attack. nih.gov

The table below provides a summary of the key findings from preclinical animal model studies of BCI (hydrochloride).

| Animal Model | Disease/Condition | Key Findings |

| Zebrafish | Chemical Screening | Identified BCI as a DUSP6 inhibitor; demonstrated enhancement of FGF signaling and effects on cardiac development. wikipedia.orgdrugbank.combiocytogen.com |

| Murine Macrophages | LPS-induced Inflammation | Inhibited DUSP6 expression, reduced inflammatory cytokine production (IL-1β, IL-6), and decreased ROS. medchemexpress.com |

| Murine | Cancer Xenografts | Amplified the anticancer effects of cisplatin. nih.gov |

| Rat | Ovariectomy-induced Osteoporosis | Alleviated bone loss by attenuating osteoclast differentiation via inhibition of STAT3 and NF-κB signaling. targetmol.comnih.gov |

| Rat | Myocardial Infarction | Improved heart function and reduced cardiac fibrosis. nih.gov |

Advanced Research Considerations and Future Directions

Investigation of Stereoisomeric Effects (E/Z isomers)

BCI possesses a carbon-carbon double bond in its benzylidene group, which results in the potential for geometric isomerism. This type of stereoisomerism, known as E/Z isomerism, arises from the restricted rotation around this double bond. studymind.co.ukmasterorganicchemistry.com The spatial arrangement of substituents around the double bond can lead to two different isomers: the E-isomer (from the German entgegen, meaning opposite) and the Z-isomer (from the German zusammen, meaning together). libretexts.orgyoutube.com

E-isomer : The higher priority groups on each carbon of the double bond are on opposite sides.

Z-isomer : The higher priority groups on each carbon of the double bond are on the same side.

The designation of which group has higher priority is determined by the Cahn-Ingold-Prelog (CIP) rules, based on atomic number. youtube.com The different three-dimensional shapes of these isomers can lead to significant differences in their physical, chemical, and biological properties, including how they interact with their biological targets. studymind.co.uk Research literature often refers to BCI as "(E/Z)-BCI hydrochloride," indicating that a mixture of isomers is used, or specifically as the (E)-isomer, suggesting it may be the more studied form. nih.govnih.gov A comprehensive investigation into the distinct biological activities of the separated E and Z isomers is a critical area for future research to determine if one isomer is more potent or selective than the other.

Development and Evaluation of BCI (hydrochloride) Analogs (e.g., BCI-215)

To improve the therapeutic profile of BCI, researchers have developed structural analogs. A prominent example is BCI-215, a 5-bromo analog of the parent compound. mdpi.com The development of such analogs aims to enhance efficacy, improve selectivity, and reduce toxicity.

BCI-215 has been identified as a tumor cell-selective inhibitor of MAPK phosphatases (MKPs), demonstrating similar activity to BCI but with potentially less toxicity. mdpi.comcancer-research-network.com Unlike some earlier DUSP-MKP inhibitors, BCI-215 selectively induces apoptosis in cancer cells while sparing normal cells, such as cultured hepatocytes. cancer-research-network.commedchemexpress.com Studies in MDA-MB-231 human breast cancer cells showed that BCI-215 inhibits cell survival and motility. cancer-research-network.comprobechem.com This tumor-selective cytotoxicity appears to be mediated, at least in part, through the non-redox-mediated activation of MAPK signaling pathways, including ERK, JNK, and p38. mdpi.comprobechem.com

| Feature | BCI (hydrochloride) | BCI-215 |

|---|---|---|

| Structure | (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one | (E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one mdpi.com |

| Primary Targets | DUSP1, DUSP6 nih.gov | DUSP1, DUSP6 cancer-research-network.com |

| Key Research Finding | Identified as an allosteric inhibitor with anti-cancer and anti-inflammatory properties. nih.govresearchgate.net | Demonstrates tumor cell-selective cytotoxicity with reduced toxicity to non-cancerous cells. cancer-research-network.commedchemexpress.com |

| Mechanism Highlight | Inhibits DUSP6, leading to increased ERK phosphorylation. researchgate.net | Induces apoptosis in breast cancer cells correlated with ERK, JNK, and p38 activation. mdpi.comprobechem.com |

Comprehensive Off-Target Profiling and Selectivity Studies

While BCI was identified as a DUSP1/6 inhibitor, subsequent research has revealed that its biological effects are not always solely attributable to these targets. Comprehensive off-target profiling is essential to fully understand its mechanism of action and potential liabilities.

Studies in neuroblastoma (NB) cells have shown that the cytotoxic effects of BCI occur independently of DUSP1 or DUSP6 inhibition. nih.gov This suggests that BCI generates significant off-target effects in these cells. nih.gov The actual cytotoxic targets in this context remain to be fully elucidated, but evidence points towards the involvement of the mTOR/S6K and JNK signaling pathways. nih.govnih.gov Furthermore, an in silico investigation predicted Cyclin-dependent kinase 5 (CDK5) as another potential molecular target for BCI. nih.gov This highlights the importance of unbiased, large-scale screening to create a complete profile of the kinases and phosphatases that BCI interacts with, thereby clarifying its polypharmacology.

| Target Type | Identified Target | Evidence |

|---|---|---|

| Intended Primary Targets | DUSP1, DUSP6 | Identified as a dual allosteric inhibitor. nih.gov |

| Identified Off-Targets / Alternative Pathways | mTOR/S6K pathway | Implicated in cytotoxic effects in neuroblastoma cells. nih.govnih.gov |

| JNK pathway | Activated by BCI; implicated in cytotoxicity. nih.gov | |

| CDK5 | Predicted as a potential target through in silico investigation. nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Indications

Beyond its investigation in oncology, the pharmacological profile of BCI suggests its potential utility in other therapeutic areas. One promising avenue is in the treatment of inflammatory diseases. Research has shown that BCI exhibits anti-inflammatory activity by downregulating the expression of DUSP6 and inhibiting the production of inflammatory cytokines like IL-1β and IL-6 in lipopolysaccharide-activated macrophages. researchgate.netmedchemexpress.com Additionally, BCI was found to decrease the production of reactive oxygen species (ROS) and activate the Nrf2 pathway in these cells, further supporting its anti-inflammatory and antioxidant potential. researchgate.netmedchemexpress.com

Another area of exploration is in neurology. BCI has been shown to enhance the expression of the P2X7 receptor in neuroblastoma cells, a receptor involved in various neurological processes. nih.gov While this was observed in a cancer cell line, the modulation of such receptors could have implications for other neurological conditions.

Integration with Drug Delivery Systems (e.g., PLGA micro/nanoparticles) in Preclinical Contexts

To enhance the therapeutic potential of compounds like BCI, advanced drug delivery systems are being explored. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for use in drug delivery systems. waocp.org PLGA can be formulated into micro- or nanoparticles that encapsulate a therapeutic agent, allowing for controlled and sustained release, which can improve the drug's pharmacokinetic profile and reduce systemic toxicity. waocp.orgnih.gov

In a preclinical context, BCI has been integrated with such a system. One study reported that intramyocardial injection of PLGA-loaded BCI after a myocardial infarction had a notable effect on cardiac repair. researchgate.net This suggests that local, sustained delivery of BCI via a PLGA-based system could be a viable strategy for treating conditions involving tissue damage and repair, expanding its potential applications beyond systemic cancer therapy.

Synergistic and Antagonistic Interactions with Other Therapeutic Agents

The efficacy of a therapeutic agent can be significantly altered when used in combination with other drugs. Understanding these interactions is critical for designing effective combination therapies. Research on BCI has revealed both antagonistic and potentially synergistic interactions with other agents.

A study investigating BCI in colorectal cancer cells found a strong antagonistic interaction with the chemotherapeutic agent oxaliplatin; the co-administration of BCI significantly weakened oxaliplatin's anti-cancer activity. nih.gov In contrast, no significant interaction was observed with another chemotherapy drug, irinotecan. nih.gov Conversely, in neuroblastoma cells where BCI's cytotoxicity is linked to JNK and p38 signaling, combining BCI with inhibitors of JNK or p38 resulted in a mild synergistic effect at high concentrations of BCI, rather than the antagonism that might be expected if the inhibitors blocked BCI's cytotoxic pathway. nih.gov These findings underscore the complexity of drug interactions and the need for careful preclinical evaluation before combining BCI with other therapeutic agents.

| Therapeutic Agent | Cell/Model System | Interaction Type | Observed Effect |

|---|---|---|---|

| Oxaliplatin | Colorectal Cancer Cells | Antagonistic | BCI strongly attenuated the anti-cancer activity of oxaliplatin. nih.gov |

| Irinotecan | Colorectal Cancer Cells | No Significant Interaction | BCI did not significantly affect the activity of irinotecan. nih.gov |

| JNK Inhibitors | Neuroblastoma Cells (KELLY) | Mild Synergy | Mild synergistic cytotoxic effect observed at high BCI concentrations. nih.gov |

| p38 Inhibitors | Neuroblastoma Cells (KELLY) | Mild Synergy | Mild synergistic cytotoxic effect observed at high BCI concentrations. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.